1,2-O-ISOPROPYLIDENE-3,5,6-TRI-O-BENZYL-ALPHA-D-GLUCOFURANOSE

Übersicht

Beschreibung

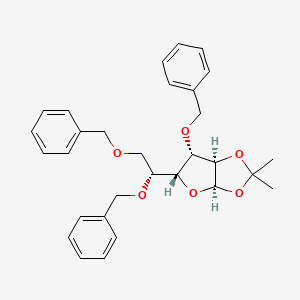

1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-alpha-D-glucofuranose is a chemical compound with the molecular formula C30H34O6 and a molecular weight of 490.59 g/mol . This compound is extensively used in the biomedical sector, particularly in the synthesis of glycosides and glycoconjugates, which are crucial for drug development and disease management.

Wissenschaftliche Forschungsanwendungen

Antitumor- und Antiproliferationsmittel

Diese Verbindung hat in der Krebsforschung aufgrund ihrer Antitumor- und Antiproliferationsaktivitäten vielversprechend gezeigt . Sie kann bei der Entwicklung neuer Chemotherapeutika eingesetzt werden, die auf bestimmte Krebszellen abzielen, was möglicherweise zu Behandlungen mit weniger Nebenwirkungen im Vergleich zur traditionellen Chemotherapie führt.

Synthese von Glykosiden und Glykokonjugaten

Sie spielt eine entscheidende Rolle bei der Synthese von Glykosiden und Glykokonjugaten . Diese Moleküle sind für die Herstellung einer Vielzahl von bioaktiven Substanzen unerlässlich, darunter Antibiotika, antivirale Medikamente und Impfstoffe, wodurch sie einen wesentlichen Beitrag zur Medikamentenentwicklung und Krankheitsbewältigung leisten.

Biomedizinische Forschung

Die Verbindung wird in der biomedizinischen Forschung häufig für die Synthese komplexer Kohlenhydrate verwendet . Diese synthetisierten Kohlenhydrate sind entscheidend für das Verständnis der Strukturen und Funktionen von Zellmembranen, was zu Durchbrüchen bei der Behandlung verschiedener Krankheiten führen kann.

Arzneimittelentwicklung

Aufgrund ihrer strukturellen Komplexität und Vielseitigkeit ist diese Verbindung eine wertvolle Ressource in der Arzneimittelentwicklung . Sie kann verwendet werden, um Analoga von natürlichen Zuckern zu erzeugen, die für die Entwicklung neuer Medikamente von entscheidender Bedeutung sind.

Forschung und Analyse

Im Bereich der wissenschaftlichen Ausbildung und Forschung wird diese Verbindung für analytische Zwecke verwendet . Sie dient als Standard- oder Referenzmaterial in der Chromatographie und Massenspektrometrie und unterstützt die Identifizierung und Quantifizierung komplexer Moleküle.

Chemieunterricht

Als Substanz mit komplexer Molekülstruktur wird sie für pädagogische Zwecke in fortgeschrittenen chemischen Studien verwendet . Es hilft Schülern und Forschern, die Prinzipien der Stereochemie und molekularen Wechselwirkungen zu verstehen.

Laborchemikalien

Diese Verbindung ist Teil der Laborchemikalien, die für professionelle Forschung und Analyse verwendet werden . Sie wird oft in experimentellen Verfahren eingesetzt, um chemische Reaktionen und Eigenschaften verwandter Verbindungen zu untersuchen.

Materialwissenschaft

In der Materialwissenschaft können die Derivate der Verbindung verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren . Diese Anwendung ist entscheidend für die Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. erhöhter Biokompatibilität oder verbesserter Haltbarkeit.

Wirkmechanismus

Target of Action

It is known that this compound can be used in cancer treatment as it exhibits antitumor and antiproliferative activity .

Mode of Action

Its antitumor and antiproliferative activity suggest that it may interact with cellular targets to inhibit the growth and proliferation of cancer cells .

Biochemical Pathways

Its antitumor and antiproliferative activity suggest that it may influence pathways related to cell growth and proliferation .

Result of Action

Its antitumor and antiproliferative activity suggest that it may induce changes at the molecular and cellular levels that inhibit the growth and proliferation of cancer cells .

Biochemische Analyse

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of 1,2-O-ISOPROPYLIDENE-3,5,6-TRI-O-BENZYL-ALPHA-D-GLUCOFURANOSE on cells and cellular processes are diverse. It has been suggested that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well characterized

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-alpha-D-glucofuranose can be synthesized through a multi-step process. The starting material, D-glucose, undergoes protection of the hydroxyl groups

Biologische Aktivität

1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-α-D-glucofuranose (CAS No. 6339-03-3) is a glycoside derivative known for its unique structural properties and potential biological activities. This compound is synthesized through the protection of hydroxyl groups in α-D-glucofuranose, resulting in a molecule with enhanced stability and reactivity. The focus of this article is to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-α-D-glucofuranose is C30H34O6, with a molecular weight of approximately 490.6 g/mol. The structure features multiple benzyl groups that contribute to its hydrophobic characteristics and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C30H34O6 |

| Molecular Weight | 490.6 g/mol |

| CAS Number | 6339-03-3 |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Recent studies have highlighted the antitumor properties of 1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-α-D-glucofuranose. It has been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that this compound inhibits the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. One study reported that the compound effectively reduced cell viability in HeLa cells (human cervical cancer) and MCF-7 cells (breast cancer) at concentrations as low as 10 µM .

Antiproliferative Effects

The compound also exhibits antiproliferative effects against specific tumor types. It has been suggested that the benzyl groups enhance its interaction with cellular targets involved in proliferation pathways. In a comparative analysis with standard chemotherapeutics, it showed lower IC50 values, indicating higher potency .

The proposed mechanisms for the biological activity of this compound include:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with mitotic processes resulting in G2/M phase arrest.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cancer cells .

Study on Antitumor Activity

A notable study evaluated the antitumor efficacy of 1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-α-D-glucofuranose on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF-7 | 12 | Cell cycle arrest |

| A549 (Lung) | 15 | ROS generation |

This study concluded that the compound could serve as a lead for developing new anticancer agents with potentially reduced side effects compared to conventional therapies .

Antimicrobial Studies

In addition to its antitumor properties, research has also explored its antimicrobial activity . The compound was tested against various bacterial strains and fungi. Results indicated moderate inhibition against Candida albicans and Staphylococcus aureus, suggesting potential applications in treating infections .

Eigenschaften

IUPAC Name |

(3aR,5R,6S,6aR)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O6/c1-30(2)35-28-27(33-20-24-16-10-5-11-17-24)26(34-29(28)36-30)25(32-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26-,27+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPMTPOOMRPILB-XYPQWYOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968720 | |

| Record name | 3,5,6-Tri-O-benzyl-1,2-O-(1-methylethylidene)hexofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53928-30-6 | |

| Record name | 1,2-O-(1-Methylethylidene)-3,5,6-tris-O-(phenylmethyl)-α-D-glucofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53928-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,6-Tri-O-benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053928306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6-Tri-O-benzyl-1,2-O-(1-methylethylidene)hexofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,6-tri-O-.benzyl-1,2-O-isopropylidene-α-D-glucofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5,6-TRI-O-BENZYL-1,2-O-ISOPROPYLIDENE-ALPHA-D-GLUCOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J63MA3RV3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.